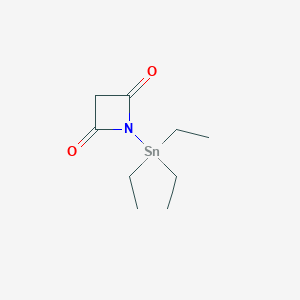
1-Triethylstannylazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triethylstannylazetidine-2,4-dione is a unique organotin compound characterized by its azetidine ring and stannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Triethylstannylazetidine-2,4-dione typically involves the reaction of azetidine-2,4-dione with triethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Triethylstannylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to yield different products.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under mild conditions.
Major Products Formed: The major products formed from these reactions include stannic derivatives, reduced azetidine compounds, and substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
1-Triethylstannylazetidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Triethylstannylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The stannyl group can interact with biological macromolecules, leading to alterations in their structure and function. Additionally, the azetidine ring can undergo ring-opening reactions, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
1,3-Thiazolidine-4-one: Exhibits various pharmacological properties, including anti-inflammatory and anticancer activities.
1,2,4-Triazine Derivatives: Used in the synthesis of biologically active compounds.
Uniqueness: 1-Triethylstannylazetidine-2,4-dione is unique due to the presence of the stannyl group, which imparts distinct chemical reactivity and potential biological activities. Its combination of the azetidine ring and stannyl group makes it a versatile compound for various applications .
Propiedades
Número CAS |
97516-64-8 |
|---|---|
Fórmula molecular |
C9H17NO2Sn |
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
1-triethylstannylazetidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2.3C2H5.Sn/c5-2-1-3(6)4-2;3*1-2;/h1H2,(H,4,5,6);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
UYKXGIGZEJHRAG-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)N1C(=O)CC1=O |
SMILES canónico |
CC[Sn](CC)(CC)N1C(=O)CC1=O |
Sinónimos |
triethylstannylmaleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















